REACTION_CXSMILES
|
Cl.OO.[F:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]#[C:12][CH:13]=[O:14].[O-:15]Cl=O.[Na+]>O.CC#N.[O-]Cl=O.[Na+]>[F:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11]#[C:12][C:13]([OH:15])=[O:14] |f:3.4,7.8|
|
Name
|
NaH2PO4
|
Quantity
|
37 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
330 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
112 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
151 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C=CC=C1)C#CC=O
|
Name
|
|
Quantity
|
830 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the temperature below 10° C
|
Type
|
CUSTOM
|
Details
|
After another 30 min the layers were separated
|
Duration
|
30 min
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with EtOAc (3×500 mL)
|
Type
|
EXTRACTION
|
Details
|
back-extracted with a saturated NaHCO3 solution (3×500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×500 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with a saturated NaCl solution (1 L)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C=CC=C1)C#CC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 144 g | |
YIELD: PERCENTYIELD | 86% | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |